Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-methoxyphenyl substituent at position 3, an amino group at position 4, and a sulfanylidene (thioxo) group at position 2. Thiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and cardioprotective effects .
Properties
CAS No. |
443319-90-2 |
|---|---|
Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 |
InChI Key |
ZDHSODVAAWIGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)N |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aniline Derivatives
The thiazole ring is typically constructed via cyclocondensation between 4-methoxyaniline and ethyl ethioformate (or analogous thiocarbonyl precursors). This reaction proceeds under acidic or neutral conditions, often catalyzed by Lewis acids like zinc chloride.
Mechanism :
-
Nucleophilic attack : The primary amine of 4-methoxyaniline attacks the thiocarbonyl carbon of ethyl ethioformate, forming a thioamide intermediate.
-
Cyclization : Intramolecular dehydration yields the thiazoline intermediate.
-
Oxidation : Air or chemical oxidants (e.g., iodine) convert thiazoline to the aromatic thiazole ring.
Reaction Equation :
Introduction of the Ethyl Ester Group
The carboxylate moiety at position 5 is introduced via esterification of a pre-formed carboxylic acid derivative. Two approaches are documented:
Direct Esterification
Acylation-Chain Elongation
-
Step 1 : Reaction of the thiazole core with chloroacetyl chloride to install a ketone group.
Sulfur Incorporation and Thione Formation
The 2-sulfanylidene group is introduced via thionation using phosphorus pentasulfide () or Lawesson’s reagent.
Optimized Protocol :
-
Dissolve the thiazole intermediate in dry toluene.
-
Add (1.2 equiv) under nitrogen.
-
Reflux at 110°C for 4 hours.
Key Consideration : Excess may lead to over-thionation; stoichiometric control is critical.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR (KBr) | 1680 cm | C=O (ester) |
| 1595 cm | C=N (thiazole) | |
| H NMR (400 MHz, DMSO-) | δ 1.32 (t, 3H) | -CHCH |
| δ 3.82 (s, 3H) | -OCH | |
| δ 6.95–7.15 (m, 4H) | Aromatic protons | |
| MS (ESI+) | m/z 311.1 [M+H] | Molecular ion |
Data adapted from PubChem and synthetic analogs.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation + Esterification | High atom economy | Requires harsh acidic conditions |
| Acylation-Oxidation | Better functional group tolerance | Multi-step, lower overall yield |
| Thionation with | Cost-effective | Toxic byproducts |
Challenges and Optimization Strategies
-
Solubility Issues : The compound’s low aqueous solubility (2 µg/mL at pH 7.4) complicates purification. Use of polar aprotic solvents (DMF, DMSO) during synthesis improves homogeneity.
-
Regioselectivity : Competing reactions at the thiazole’s C-2 and C-5 positions are mitigated by steric directing groups (e.g., 4-methoxyphenyl).
-
Scale-Up Considerations : Batch processes show reproducibility issues; flow chemistry may enhance throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against strains such as Bacillus subtilis and Aspergillus niger, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structure of ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate allows for various substitutions that can influence biological activity. The presence of the methoxy group on the phenyl ring is particularly noteworthy as it may enhance lipophilicity and improve membrane permeability, which are critical factors for antimicrobial activity .
Anticancer Research
Recent studies have explored the potential of thiazole derivatives, including this compound, in anticancer applications. These compounds are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Studies
A notable case study involved the synthesis of a series of thiazole derivatives where the anticancer activity was evaluated against multiple cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential as therapeutic agents .
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include sulfonation and coupling reactions optimized for yield and purity .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of vital cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The 4-methoxyphenyl group in the target compound provides electron-donating effects due to the methoxy (-OCH₃) substituent. Analogous compounds with different aryl or heteroaryl groups exhibit distinct electronic and steric properties:
Physicochemical Properties
Key data for select compounds:
*LogP calculated using ChemDraw.
Biological Activity
Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound characterized by its thiazole ring structure, which is associated with a variety of biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₂O₃S₂
- Molecular Weight : 310.39 g/mol
- CAS Number : 312922-29-5
The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and biological activity.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, such as inhibition of cell proliferation and modulation of apoptotic pathways.
Table 1: Anticancer Activity Data of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (skin cancer) | < 2.0 | Apoptosis induction via Bcl-2 modulation |
| Compound X | Jurkat (leukemia) | 1.98 ± 1.22 | Inhibition of cell cycle progression |
The anticancer efficacy of this compound was shown to be comparable to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
2. Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been documented in several studies. This compound has shown potential in reducing inflammatory markers in vitro.
Case Study: Inhibition of Nitric Oxide Production
In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced nitric oxide production in macrophages, indicating its anti-inflammatory potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Amino Group : Contributes to the interaction with biological targets.
Q & A
Q. What synthetic routes are reported for Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, and how is the product characterized?
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylates. A common approach involves reacting ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate with 4-methoxyaniline derivatives under basic conditions. Post-synthesis characterization requires:
- 1H/13C NMR to confirm substitution patterns and aromatic proton integration.
- FTIR to validate sulfanylidene (C=S) and carboxylate (C=O) functional groups.
- HPLC-PDA (≥95% purity) to assess impurities, referencing analogs like ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What physicochemical properties are critical for experimental handling?
Key properties include:
Q. How is the crystal structure determined, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Recommended workflows:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ SHELXT for phase problem resolution .
- Refinement : Apply SHELXL for least-squares refinement, accounting for anisotropic displacement parameters .
- Visualization : Use ORTEP-3 for thermal ellipsoid diagrams .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies between NMR/IR data and expected structures often arise from tautomerism or dynamic effects. Strategies include:
- Variable-temperature NMR : Probe for tautomeric equilibria (e.g., thione-thiol interconversion) .
- X-ray crystallography : Definitive proof of solid-state structure, as seen in related ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate derivatives .
- DFT calculations : Compare experimental IR frequencies with computed spectra (B3LYP/6-31G* level) .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or kinases).
- ADMET prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .
- Reactivity analysis : Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites for functionalization .
Q. How to design structure-activity relationship (SAR) studies for antitumor potential?
- Analog synthesis : Modify the 4-methoxyphenyl or carboxylate groups (e.g., replace with trifluoromethyl or isosteric moieties) .
- In vitro screening : Test against NCI-60 cell lines using MTT assays, referencing protocols for 5-phenyl-1,3-thiazole-4-sulfonamide derivatives .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA assay) .
Methodological Notes
- Contradictory solubility data : If discrepancies arise (e.g., between experimental and predicted LogP), validate via shake-flask method with HPLC quantification .
- Crystallization challenges : Optimize solvent mixtures (e.g., ethyl acetate/hexane) and employ slow evaporation. For persistent issues, use seeding techniques with analogous crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
